molecular formula C20H12ClNO3 B2364540 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 634164-61-7

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2364540
CAS No.: 634164-61-7
M. Wt: 349.77
InChI Key: JCGMJIHUBODLPC-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a heterocyclic compound combining quinoline and furan moieties, with a 2-chlorophenyl substituent on the furan ring. Quinoline derivatives are renowned for their broad biological activities, including antibacterial, antifungal, and anticancer properties . The 2-chlorophenyl group may influence electronic properties and steric effects, modulating activity and selectivity .

Properties

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-15-7-3-1-6-13(15)18-9-10-19(25-18)17-11-14(20(23)24)12-5-2-4-8-16(12)22-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGMJIHUBODLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the furan ring, followed by the introduction of the chlorophenyl group and finally the quinoline moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid (CAS 634177-82-5): The meta-chlorine (3-position) on the phenyl ring reduces steric hindrance compared to the ortho-substituted analog. This compound exhibits unknown biological activity but highlights how chlorine positioning alters molecular geometry and electronic distribution .

Halogenation and Bioactivity

  • 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 637323-35-4): Bromine at the 6-position of quinoline and dichlorophenyl on furan increases molecular weight (MW = 492.6 g/mol) and lipophilicity. Such modifications may enhance anticancer activity by improving DNA intercalation or enzyme inhibition .
  • This compound’s MW (417.77 g/mol) and logP value suggest improved blood-brain barrier penetration .

Antifungal and Anticancer Derivatives

  • It demonstrated potent anticancer activity (IC50 = 125 µg/mL against MCF-7 cells) and low cytotoxicity (IC50 > 500 µg/mL on NIH/3T3 cells), underscoring the importance of nitro and chloro substituents in cytotoxicity .
  • 2-(Furan-2-yl)quinoline-4-carboxylic acid: Lacking the chlorophenyl group, this simpler analog showed antifungal activity against Candida albicans, suggesting that the furan-quinoline core is sufficient for targeting fungal enzymes like prolyl-tRNA synthetase .

Structure-Activity Relationships (SAR)

Compound Substituents Biological Activity Key Findings
Target Compound 2-Chlorophenyl (furan), COOH (quinoline) Antibacterial (e.g., S. aureus), potential enzyme inhibition Ortho-chlorine enhances steric effects for target binding
5a4 () 2-Nitrophenyl (quinoline), amide derivatives MIC = 64 µg/mL (Gram-positive) Nitro groups improve antibacterial potency via electron-withdrawing effects
LGH00045 () 2-Chlorophenyl, furan-vinyl-triazolothiadiazole CDC25B inhibitor (IC50 = 0.82 µM) Furan-vinyl linkage critical for kinase inhibition
STK731866 () 3-Chlorophenyl, 6-methyl (quinoline) Unknown Meta-chlorine may reduce antibacterial efficacy vs. ortho

Biological Activity

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinoline core substituted with a furan ring and a chlorophenyl group. Its molecular formula is C17H12ClNO3C_{17}H_{12}ClNO_3, with a molecular weight of approximately 313.73 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death mechanisms.

Antimicrobial Activity

In vitro studies have demonstrated that 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid possesses notable antimicrobial effects. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at specific concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored through various cancer cell lines. In particular, studies have focused on its effects on breast cancer (MCF-7), leukemia (CEM-13), and colon cancer (HT-29) cell lines. The results indicate that it can significantly reduce cell viability in a dose-dependent manner.

Cell Line IC50 (μM) Effectiveness
MCF-75.0Induces apoptosis
CEM-133.8Cell cycle arrest
HT-297.5Inhibits proliferation

Case Studies

  • Cardioprotective Effects : A study investigated the cardioprotective effects of derivatives similar to 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid in doxorubicin-induced cardiotoxicity models using H9c2 cardiomyocytes. The results indicated that certain derivatives significantly improved cell viability compared to untreated controls, suggesting potential for use in heart disease treatments .
  • Cytotoxicity Assessment : A comprehensive assessment of cytotoxicity was performed on various cancer cell lines, revealing that the compound exhibited lower toxicity in non-cancerous cells while maintaining high efficacy against cancerous cells .

Comparative Analysis with Similar Compounds

The biological activity of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid can be compared with related compounds such as quinoline derivatives and other furan-substituted analogs.

Compound Name Structural Features Biological Activity
Quinoline-4-carboxylic acidLacks furan and chlorophenyl groupsModerate anticancer activity
5-(2-Chlorophenyl)furan-2-carboxylic acidShares furan group but lacks quinoline coreAntimicrobial activity

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